Clozapine

Übersicht

Beschreibung

Clozapine is an atypical or second-generation antipsychotic drug used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients . It is used to treat severely ill patients with schizophrenia who have used other medicines that did not work well . It is also used to lower the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder .

Synthesis Analysis

Clozapine’s synthesis involves complex pharmacokinetic and pharmacogenomic processes . It has been found that clozapine metabolism varies across populations globally and is partly genetically determined .

Molecular Structure Analysis

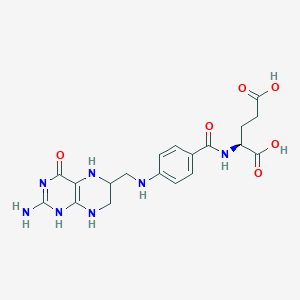

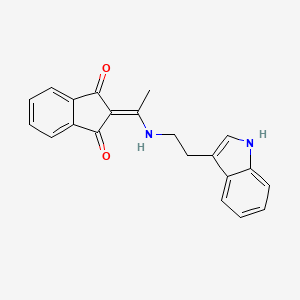

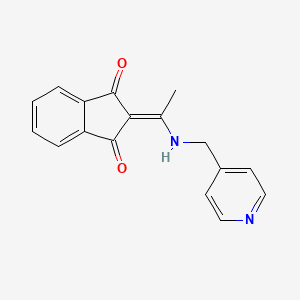

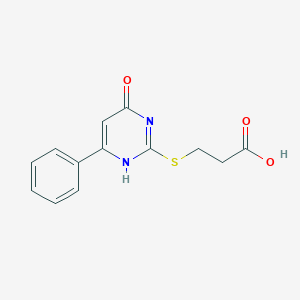

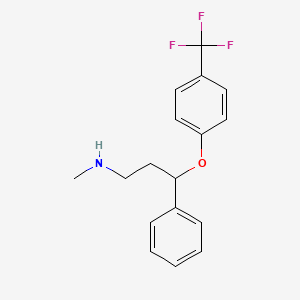

Clozapine is a tricyclic dibenzodiazepine . It displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors . Its molecular formula is C18H19ClN4 .

Chemical Reactions Analysis

Clozapine’s chemical reactions involve its metabolism in the body. It is known to affect the immune system and may increase the risk of infections . It can also increase the risk of seizure, especially at high doses .

Physical And Chemical Properties Analysis

Clozapine has been found to exist in different physical forms including monohydrate, two crystalline solvates, and an amorphous phase . The polymorphic form (clozapine anhydrate) showed higher intrinsic dissolution rate compared to solvatomorphic form (clozapine monohydrate) .

Wissenschaftliche Forschungsanwendungen

Treatment of Schizophrenia

Clozapine is globally recognized for its efficacy in treating several psychiatric disorders . It has an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder . More than two-thirds of treatment-resistant schizophrenia (TRS) patients respond to Clozapine treatment in adequate doses .

Neuroprotection and Neurotrophism

A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism . This could potentially open new avenues for the treatment of neurodegenerative disorders.

Reduction of Hospital Admissions

Treatment with Clozapine has been shown to dramatically reduce the number of hospital admissions and bed days among TRS patients . This can significantly improve the quality of life for these patients and reduce healthcare costs.

Reduction of Suicidal Behavior

Clozapine has been shown to reduce suicidal behavior in patients with schizophrenia or schizoaffective disorder . This is a significant benefit, as these patients are often at a higher risk of suicide.

Treatment of Bipolar Disorder

Clozapine has also been used in the off-label treatment of bipolar disorder . While more research is needed, initial results are promising.

Treatment of Major Depressive Disorder (MDD)

Clozapine has been used in the off-label treatment of major depressive disorder (MDD) . This expands its potential applications beyond psychotic disorders.

Treatment of Parkinson’s Disease

Clozapine has been used in the off-label treatment of Parkinson’s disease . This suggests that it may have broader applications in the treatment of neurological disorders.

Reduction of Aggressive Behavior

Clozapine has been shown to reduce aggressive behavior . This can be particularly beneficial in managing patients with behavioral issues related to their psychiatric disorders.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Clozapine is a unique antipsychotic that has low D2 receptor affinity and high D1 and D4 receptor activity . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C), adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function.

Mode of Action

Clozapine’s mode of action involves blocking various receptors. It has a high dissociation constant for D2, which is even higher than dopamine . It has much higher antagonistic activity on cortical and limbic dopamine D4 than D2 receptors . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to Clozapine and may explain its lower propensity for Extrapyramidal side effects .

Pharmacokinetics

Clozapine is quickly and almost completely absorbed after oral administration with time to maximum plasma concentration (Tmax) of 1.5–2 h . Its bioavailability is only about 27%–50% due to the first-pass metabolism . Clozapine is approximately 95% bound to plasma proteins . The dosage of clozapine is individually adjusted to control the symptoms .

Result of Action

The molecular and cellular effects of clozapine’s action include damage to mitochondria and promotion of inflammation in insulin-responsive cells and obesity-associated cell types . These phenomena are closely associated with changes observed in human and animal studies of Metabolic Syndrome (MetS), obesity, insulin resistance, and diabetes .

Action Environment

Environmental factors such as smoking, inflammation indicated by elevated C-reactive protein (CRP), and certain concurrent medications have a significant influence on clozapine metabolism . Changes in these factors can alter the plasma levels of clozapine, potentially affecting its efficacy and side effect profile .

Eigenschaften

IUPAC Name |

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022855, DTXSID401020663 | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Clozapine | |

Color/Form |

Yellow crystals from acetone-petroleum ether | |

CAS RN |

5786-21-0, 1333667-72-3 | |

| Record name | Clozapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clozapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184 °C, 183 - 184 °C | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Unlike typical antipsychotics that primarily block dopamine D2 receptors, clozapine exhibits a complex pharmacological profile. It has a relatively low affinity for D2 receptors but shows high affinity for a variety of other receptors including serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D4), muscarinic (M1, M2, M3, M4, M5), adrenergic (α1, α2), and histaminergic (H1) receptors []. This broader receptor binding profile is thought to contribute to its unique efficacy and side effect profile.

A: Clozapine's antagonism at 5-HT2A receptors is particularly important. By blocking these receptors, clozapine is thought to modulate dopamine release in key brain regions, potentially ameliorating both positive and negative symptoms of schizophrenia [].

A: Research indicates that a lower ratio of homovanillic acid (HVA), a dopamine metabolite, to 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, in cerebrospinal fluid is predictive of a better response to clozapine []. This finding suggests that a balance between dopaminergic and serotonergic systems is important for clozapine's effectiveness.

ANone: Clozapine's molecular formula is C18H19ClN4, and its molecular weight is 326.8 g/mol.

A: The cytochrome P450 enzyme CYP1A2 is the major enzyme responsible for clozapine metabolism. It plays a significant role in the demethylation of clozapine to its major active metabolite, N-desmethylclozapine (norclozapine) [].

A: Cigarette smoking induces CYP1A2 activity, leading to increased clozapine clearance [, ]. As a result, smokers generally require higher clozapine doses compared to nonsmokers to achieve similar plasma concentrations [].

A: Research suggests that clearance of both clozapine and its metabolite norclozapine decrease exponentially with age in individuals older than 39 years []. This age-related decline in clearance can lead to higher blood concentrations and potentially increase the risk of adverse drug reactions in older patients.

A: Several factors, including poor adherence, sedimentation of the suspension before use, and incomplete dosage, could contribute to lower plasma concentrations of clozapine and norclozapine when administered as crushed tablets or suspension compared to intact tablets [].

A: Clozapine is recognized as the only antipsychotic with proven efficacy for treatment-resistant schizophrenia [, , , ]. It has demonstrated superior efficacy in reducing symptoms, producing clinically meaningful improvements, and postponing relapse compared to typical antipsychotics [].

A: Research suggests that shorter duration of illness, later illness onset, and younger age at clozapine initiation tend to be associated with a better treatment response [].

ANone: While research is ongoing, some studies point to potential biological predictors of clozapine response. These include:

* **Neuroimaging:** Higher prefrontal cortical structural integrity and activity []. * **Cerebrospinal Fluid (CSF):** A lower ratio of the dopamine metabolite HVA to the serotonin metabolite 5-HIAA [, ].A: While clinical improvement after one month of treatment is associated with a good response [], research indicates that a clozapine trial may require up to six months to definitively determine non-response [].

A: Clozapine carries a risk of agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. To mitigate this risk, stringent monitoring of white blood cell counts is mandatory, particularly during the initial months of treatment [, ].

ANone: Several strategies have been explored in cases of clozapine non-response or intolerance, including:

- Identifying reliable biological markers to predict treatment response and personalize clozapine therapy [].

- Developing safer and more tolerable clozapine alternatives for treatment-resistant schizophrenia [].

- Understanding the long-term effects of clozapine treatment and optimizing its use in various patient populations [].

- Exploring the potential of novel drug delivery systems to improve clozapine's therapeutic index [].

ANone: Ongoing research efforts are focused on several aspects, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)

![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)